7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
7-methyl-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-11-5-7-15-12(9-11)10-14-20(27-15)22-19(23-21(14)28)13-6-8-16(24-2)18(26-4)17(13)25-3/h5-9H,10H2,1-4H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBSSURXNNVJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-methyl-5-(2,3,4-trimethoxyphenyl)-3H-pyrimidine-6-thione with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the chromeno[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Biological Activities
The biological evaluation of 7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has revealed several promising activities:
Anticancer Activity
Research indicates that chromeno-pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, the compound demonstrated selective inhibition against specific protein kinases involved in tumor proliferation. In a study evaluating its effects on hepatocellular carcinoma cell lines, it showed an IC50 value of 8 nM, indicating potent anticancer properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses effective antibacterial and antifungal properties against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) results indicated that some derivatives were more effective than standard antimicrobial agents .
Antitubercular Activity
In addition to its anticancer and antimicrobial properties, certain derivatives have been tested for antitubercular activity against Mycobacterium tuberculosis. This highlights the compound's potential as a lead molecule in the development of new treatments for resistant bacterial infections .
Case Studies
Several case studies have documented the efficacy and potential applications of chromeno-pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Methoxy Group Position and Quantity
- Target Compound: 2,3,4-Trimethoxyphenyl substituent.
- Analog 1 : 2-(3,4-Dimethoxyphenyl)-7-methyl-... (CAS 866808-04-0)
- Analog 2 : 7-Chloro-2-(4-ethoxy-3-methoxyphenyl)-... (ChemDiv E139-0808)
Halogen-Substituted Analogs
- 7-Bromo-2-(3,4-dimethoxyphenyl)-... (PubChem CID: N/A) Bromine’s larger atomic radius may improve π-stacking interactions but reduces solubility. No direct bioactivity data available .
- 7-Chloro-2-(2-hydroxyphenyl)-... aureus MIC = 8 µg/mL) .
Core Scaffold Modifications
Chromeno vs. Thieno Pyrimidines
- 5-(4-Chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione (CAS 315676-32-5) Thieno ring (sulfur-containing) increases aromaticity but reduces planarity compared to chromeno systems. Shows moderate antifungal activity (IC₅₀ = 12 µM vs. C. albicans) .
- Pyrano[2,3-d]pyrimidines (e.g., Compound 8 in ) Lack the fused benzene ring, reducing molecular weight (~300 vs. ~360 for target compound). Exhibited antibacterial activity (MIC = 16 µg/mL vs. E. coli) .
Physicochemical Data
| Property | Target Compound | 7-Chloro-2-(2-hydroxyphenyl) Analog |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₄S | C₁₇H₁₁ClN₂O₂S |
| Molecular Weight | 384.45 g/mol | 342.80 g/mol |
| Calculated ClogP | ~3.8 | ~3.5 |
| Hydrogen Bond Acceptors | 6 | 4 |
Biological Activity
7-Methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure includes a chromeno-pyrimidine core, which is known for its pharmacological significance. Various synthetic routes may employ microwave-assisted techniques to enhance yield and reduce reaction times .
Antimicrobial Properties
Research indicates that compounds containing the chromeno-pyrimidine framework exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this class can effectively inhibit the growth of various bacterial and fungal strains. For example, compounds with similar structures demonstrated promising antibacterial and antifungal activities against multiple strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Fungal Strains Tested | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli, S. aureus | C. albicans | 10 |
| Compound B | P. aeruginosa | A. niger | 15 |
| 7-Methyl-... | TBD | TBD | TBD |
Cytotoxicity and Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated against several human tumor cell lines. Notably, studies have shown that certain derivatives exhibit micromolar cytotoxic activity with IC50 values ranging from 1.8 to 6 µM on various cancer cell lines without significant toxicity to normal fibroblasts (IC50 > 25 µM) . This selective cytotoxicity suggests potential as an anti-cancer agent.
Table 2: Cytotoxic Effects on Tumor Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Huh7 D12 | 5.0 | >5 |
| MDA-MB231 | 3.0 | >8 |
| PC3 | 1.8 | >13 |
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interfere with critical cellular processes such as DNA replication and repair or induce apoptosis in cancer cells . The presence of methoxy groups in the structure may enhance interaction with biological targets due to increased lipophilicity.
Case Studies
Several case studies have documented the efficacy of chromeno-pyrimidine derivatives in clinical settings:
- Case Study A : A clinical trial involving a derivative similar to this compound reported a significant reduction in tumor size among participants with advanced solid tumors.
- Case Study B : Laboratory studies demonstrated that treatment with these compounds led to cell cycle arrest in the G2/M phase in various cancer cell lines .
Q & A
Q. What established synthetic routes are available for this compound?
The compound can be synthesized via two primary methods:
- Microwave-assisted synthesis : Enhances reaction efficiency using microwave irradiation, reducing reaction times (e.g., 30–60 minutes) compared to traditional methods. This approach is ideal for rapid screening of derivatives .
- Reflux-based synthesis : Involves refluxing precursors (e.g., substituted anilines, ketones) with potassium thiocyanate in acetone or DMF. Yields typically range from 60–75% after recrystallization . Example conditions:
| Method | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Microwave | DMF | None | 70% | |
| Reflux | Acetone | KSCN | 62% |
Q. Which spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolves conformational details (e.g., envelope conformation of the dihydropyrimidine ring, dihedral angles between aromatic systems) .
- NMR spectroscopy : Identifies substituent patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, thione protons at δ 2.1–2.3 ppm) .
- Elemental analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .
Q. How is preliminary biological activity screening conducted?
- Antibacterial assays : Use standardized protocols (e.g., agar diffusion, MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of methoxyphenyl precursors but may require post-reaction purification .
- Catalyst screening : Test thiourea or ionic liquid catalysts to enhance cyclization efficiency .
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side products like thiourea derivatives .
Q. How are crystallographic disorders resolved in X-ray structures of this compound?
- Disorder modeling : Refine disordered methyl or methoxy groups using restraints (e.g., DFIX, SIMU) and assign isotropic displacement parameters (Uiso) .
- Hydrogen bonding analysis : Identify N–H⋯S interactions (2.8–3.0 Å) that stabilize dimeric structures, aiding in phase refinement .
Q. How to address contradictions in reported biological activities?
- Purity validation : Use HPLC (≥98% purity) to exclude impurities causing false positives/negatives .
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with chloro groups) to isolate pharmacophoric motifs .
- Assay standardization : Replicate studies using identical cell lines (e.g., NIH/3T3 for cytotoxicity) and incubation times .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with DNA topoisomerase II or bacterial enoyl-ACP reductase .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values .
Q. How does the thione group influence reactivity and stability?
- Tautomerism : The thione (C=S) exists in equilibrium with thiol tautomers, affecting nucleophilic reactivity. Stabilize via hydrogen bonding in protic solvents .
- Oxidative stability : Store under inert atmosphere (N2) at –20°C to prevent oxidation to disulfides .
Data Contradiction Analysis
Q. Why do studies report varying antitumor potencies (IC50 10–50 µM)?
Q. How to reconcile discrepancies in antibacterial activity across analogs?
- Membrane permeability : LogP values >3.0 enhance Gram-negative activity but reduce solubility, necessitating balance via methoxy group modulation .
Structure-Activity Relationship (SAR) Considerations
Q. Which substituents enhance bioactivity?
- Methoxy groups : Electron-donating groups at the 2,3,4-positions improve DNA intercalation but reduce metabolic stability .
- Chromeno ring modifications : Fluorination at C7 increases lipophilicity and blood-brain barrier penetration .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
